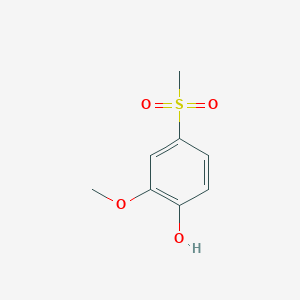

4-Methanesulfonyl-2-methoxyphenol

説明

科学的研究の応用

Synthesis and Characterization of Diethyltin-Based Self-Assemblies

Research on diethyltin(methoxy)methanesulfonate has shown the formation of three-dimensional self-assemblies, highlighting the structural versatility of methanesulfonate derivatives. This work could imply that 4-Methanesulfonyl-2-methoxyphenol might also be relevant in the design of novel materials with specific structural properties (R. Shankar et al., 2011).

One-Pot Synthesis of Benzoxazoles

Methanesulfonic acid has been used as an effective catalyst in the synthesis of benzoxazoles from 2-aminophenol and acid chlorides. This suggests the potential of methanesulfonic acid derivatives in catalysis and organic synthesis, pointing towards the utility of 4-Methanesulfonyl-2-methoxyphenol in similar contexts (Dinesh Kumar et al., 2008).

Synthesis of Disulfonylmethane Derivatives

A study on the synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives highlights the role of methanesulfonic acid derivatives in the development of novel organic molecules, suggesting applications in pharmaceuticals, materials science, and chemical synthesis (G. Prakash et al., 2010).

Microbial Metabolism of Methanesulfonic Acid

The microbial metabolism of methanesulfonic acid is critical in the biogeochemical cycling of sulfur. Studies in this area could inform environmental applications of 4-Methanesulfonyl-2-methoxyphenol, such as in bioremediation or as a sulfur source for microbial growth (D. Kelly & J. Murrell, 1999).

Ferrous Methanesulfonate as a Catalyst

Ferrous methanesulfonate has been used as a catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. This application highlights the potential of methanesulfonate salts, including possibly derivatives like 4-Methanesulfonyl-2-methoxyphenol, in green chemistry and catalyst development (Min Wang et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, 4-methoxyphenol, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

It is structurally similar to eugenol (4-allyl-2-methoxyphenol), which has been shown to have a wide range of biological activities, including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic .

Mode of Action

Eugenol, a structurally similar compound, has been shown to inhibit certain enzymes involved in inflammation, such as cyclooxygenase-2 (cox-2) and 5-lipoxygenase (5-lox) . It’s plausible that 4-Methanesulfonyl-2-methoxyphenol may have a similar mode of action.

Biochemical Pathways

Eugenol has been shown to scavenge free radicals and inhibit the activity of certain enzymes that are involved in inflammation . This suggests that 4-Methanesulfonyl-2-methoxyphenol may also affect similar biochemical pathways.

Result of Action

Eugenol has been shown to have antioxidant and anti-inflammatory properties that may be beneficial for treating certain conditions . It’s plausible that 4-Methanesulfonyl-2-methoxyphenol may have similar effects.

特性

IUPAC Name |

2-methoxy-4-methylsulfonylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-12-8-5-6(13(2,10)11)3-4-7(8)9/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNACZRJUKYPGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-2-methoxyphenol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2440951.png)

![4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2440952.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2440954.png)

![2-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2440956.png)

![N-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440959.png)

![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride](/img/structure/B2440962.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2440966.png)